molecular formula C21H25N7O B2841661 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1428356-27-7

1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2841661
CAS RN: 1428356-27-7
M. Wt: 391.479
InChI Key: FACGAZHOCYCIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals that have been synthesized and characterized to understand their structural properties and reactivity. Research has shown that compounds with similar pyrimidine and urea structures are synthesized to explore their chemical behaviors and interactions. For instance, studies on pyrimidine derivatives have revealed how these compounds react with different chemical agents, providing a basis for developing new synthetic pathways and compounds with potential applications in drug discovery and development (Yamanaka, Niitsuma, & Sakamoto, 1979).

Anticancer Activity

Compounds with similar structural motifs have been explored for their anticancer activity. The design and synthesis of novel pyrimidines and their derivatives have been a focus to evaluate their biological activities, including anticancer properties. Such studies contribute to the identification of potential therapeutic agents against various cancer types. For example, the exploration of soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas has shown promising results in vitro and in vivo anticancer activity, highlighting their potential as medicinal agents to treat proliferative diseases (Schroeder et al., 2001).

Enzyme Inhibition

The study of enzyme inhibitors is crucial for understanding biochemical pathways and developing therapeutic agents. The compound falls within a category of molecules that have been investigated for their inhibitory effects on specific enzymes, contributing to potential treatments for cognitive impairments and neurodegenerative diseases. Research into 3-aminopyrazolo[3,4-d]pyrimidinones, for instance, has led to the discovery of potent inhibitors of phosphodiesterase 1 (PDE1), which have applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

Agricultural Applications

In the agricultural sector, similar compounds have been investigated for their role in herbicide degradation, impacting soil and water contamination concerns. Studies on the degradation of chlorimuron-ethyl by Aspergillus niger, for example, demonstrate the microbial transformation of herbicides, providing insights into environmental detoxification and the development of more eco-friendly agricultural practices (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-3-16-6-4-5-7-17(16)27-21(29)24-11-10-23-18-13-20(26-14-25-18)28-19-12-15(2)8-9-22-19/h4-9,12-14H,3,10-11H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGAZHOCYCIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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